molecular formula C20H23FN2O4S B2485152 3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 946326-26-7

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2485152
CAS No.: 946326-26-7
M. Wt: 406.47
InChI Key: NCWZQHVVIXYFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Biological Activity

3-Fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A fluoro group,
  • A tetrahydroquinoline moiety,
  • A methoxy group attached to a benzenesulfonamide structure.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit tubulin polymerization. This mechanism is crucial for cancer treatment as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells.

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated the compound's effectiveness against various human cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)0.99Induces apoptosis via caspase activation
A549 (Lung)0.054Arrests cell cycle at G2/M phase
HeLa (Cervical)Not reportedPotential tubulin inhibitor
HepG2 (Liver)Not reportedPotential tubulin inhibitor

The compound showed particularly potent activity against the A549 lung cancer cell line, with an IC50 value of 0.054 µM, indicating strong cytotoxic effects.

Structure-Activity Relationships (SAR)

The structural components of this compound contribute significantly to its biological activity. Modifications in the tetrahydroquinoline and methoxy groups have been shown to affect the compound's potency:

  • Tetrahydroquinoline Substituents : Variations in substituents on the tetrahydroquinoline ring can enhance or diminish cytotoxicity.
  • Methoxy Group Positioning : The positioning of the methoxy group on the benzene ring influences binding affinity to tubulin.

Case Studies

A notable study evaluated the compound's effect on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in:

  • Increased apoptosis as evidenced by caspase 3 activation.
  • Significant inhibition of tubulin polymerization compared to control groups.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-13(2)12-23-18-7-5-15(10-14(18)4-9-20(23)24)22-28(25,26)16-6-8-19(27-3)17(21)11-16/h5-8,10-11,13,22H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWZQHVVIXYFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.